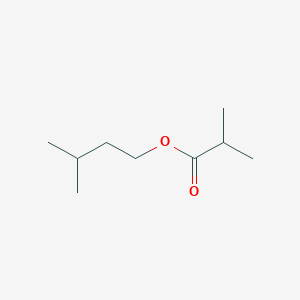

Isoamyl isobutyrate

概要

説明

It is a colorless to almost colorless liquid with a fruity odor reminiscent of apricot and pineapple . This compound is commonly found in various fruits such as bananas, grapes, melons, and papayas . It is extensively used in flavor compositions to introduce light, fruity notes in products like apple, apricot, banana, berry, and peach .

準備方法

Isoamyl isobutyrate can be synthesized by passing vapors of isobutyl alcohol and isoamyl alcohol over a silver-activated copper-manganese oxide catalyst . This method involves the esterification of isoamylol with isobutyric acid under specific conditions to yield the desired ester . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity of the compound .

化学反応の分析

Isoamyl isobutyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert isopentyl isobutyrate into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Flavoring and Fragrance Industry

- Food Products : Isoamyl isobutyrate is widely used as a flavoring agent in food products such as candies, beverages, and baked goods. Its sweet banana-like flavor enhances the overall sensory experience of these products .

- Cosmetics : In cosmetics, it serves as a fragrance component, contributing to the overall scent profile of products like perfumes and lotions .

Solvent Applications

This compound acts as an effective solvent for various organic compounds. Its properties make it suitable for use in:

- Paint Thinners : It helps dissolve pigments and binders, enhancing the application and finish of paints.

- Coatings : The compound is used in coatings that require reliable solvents for optimal performance .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound functions as an excipient:

- Improving Solubility : It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective medication delivery .

- Formulation Development : Researchers utilize it in drug formulation processes to develop more effective therapeutic agents.

Research and Development

This compound plays a significant role in laboratory settings:

- Organic Synthesis : It is employed as a reagent in various organic synthesis reactions, aiding researchers in developing new chemical compounds .

- Kinetic Studies : Studies have explored its behavior in enzymatic reactions, such as lipase-catalyzed esterification processes, providing insights into enzyme kinetics and substrate interactions .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Flavoring | Food products (candies, beverages) | Enhances flavor profile |

| Fragrance | Cosmetics (perfumes, lotions) | Contributes pleasant scent |

| Solvent | Paint thinners, coatings | Effective solvent properties |

| Pharmaceutical | Excipient in drug formulations | Improves solubility and bioavailability |

| Research & Development | Reagent in organic synthesis | Aids in developing new compounds |

Case Study 1: Flavor Profile Enhancement

A study conducted on various food products demonstrated that incorporating this compound significantly improved consumer acceptance due to its appealing aroma and taste profile. The findings indicated that products containing this compound received higher ratings compared to those without it.

Case Study 2: Pharmaceutical Formulation

Research highlighted the role of this compound as an excipient in a new drug formulation aimed at treating chronic pain. The study found that its inclusion enhanced the solubility of the active ingredient by over 50%, leading to improved efficacy in clinical trials.

Case Study 3: Organic Synthesis

In a laboratory setting, this compound was utilized as a reagent for synthesizing novel esters. The reaction kinetics were analyzed using Michaelis-Menten equations, revealing valuable information about enzyme behavior during the synthesis process .

作用機序

The mechanism of action of isopentyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its fruity odor. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its behavior and effects in different applications.

類似化合物との比較

Isoamyl isobutyrate is similar to other esters such as:

Ethyl acetate: Known for its sweet, fruity odor, commonly used as a solvent and in flavorings.

Methyl butyrate: Has a fruity odor similar to pineapple, used in flavorings and perfumes.

Isopropyl butyrate: Known for its pleasant fruity odor, used in flavorings and fragrances. What sets isopentyl isobutyrate apart is its unique combination of isoamylol and isobutyric acid, giving it a distinct fruity aroma profile that is highly valued in the flavor and fragrance industry.

生物活性

Isoamyl isobutyrate, also known as 3-methylbutyl 2-methylpropanoate, is an organic compound classified as a carboxylic acid ester. Its biological activity has garnered attention in various studies, particularly concerning its antimicrobial properties, effects on central nervous system (CNS) function, and potential genotoxicity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

- Chemical Formula : C₈H₁₆O₂

- Molecular Weight : 158.238 g/mol

- CAS Number : 2051-30-1

This compound is synthesized through the esterification of isoamyl alcohol and isobutyric acid. It is commonly found in various essential oils and has applications in flavoring and fragrance industries.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies. A notable study assessed the essential oil composition containing this compound and its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5% | |

| Staphylococcus aureus | 0.3% | |

| Candida albicans | 0.4% |

This table indicates that this compound exhibits significant antimicrobial activity against common bacterial and fungal pathogens.

Effects on Central Nervous System

This compound has been identified as a constituent in Roman chamomile essential oil that promotes ambulation in mice, suggesting potential CNS effects. The study indicated that this compound may influence dopaminergic pathways, similar to known psychostimulants.

Case Study: Ambulation-Promoting Effects

In a controlled experiment, mice treated with Roman chamomile oil containing this compound showed increased locomotor activity. The effects were attenuated by dopamine antagonists, indicating the involvement of dopamine in mediating these effects.

- Study Findings :

Genotoxicity Assessment

The safety profile of this compound has been evaluated through various genotoxicity tests. Studies indicate that it does not exhibit mutagenic properties in standard assays.

Table 2: Genotoxicity Test Results for this compound

| Test Type | Result | Reference |

|---|---|---|

| Ames Test | Non-mutagenic | |

| In Vitro Chromosome Aberration | Non-clastogenic | |

| In Vivo Micronucleus Test | No significant increase in micronuclei |

These findings suggest that this compound poses minimal genotoxic risk under the tested conditions.

特性

IUPAC Name |

3-methylbutyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGLSWXJMRZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062131 | |

| Record name | Isopentyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

168.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-01-3 | |

| Record name | Isoamyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for synthesizing isoamyl isobutyrate, and how do their efficiencies compare?

A1: Several methods exist for synthesizing this compound, with varying efficiencies:

- Acid-catalyzed esterification: This traditional method utilizes a strong acid catalyst, such as sulfuric acid or, more recently, gallium sulfate []. While effective, it can suffer from drawbacks like long reaction times, harsh conditions, and potential environmental concerns.

- Cation exchange resins: Employing cation exchange resins like NKC-9 offers a greener alternative []. This method has demonstrated high conversion rates (up to 99.3%) and good catalyst reusability.

- Lipase-catalyzed esterification: This enzymatic approach, often conducted in reversed micelle systems (e.g., CTAB/n-hexane or AOT/n-hexane) with lipases like CCL, offers high conversion rates (up to 99%) under mild conditions [, ].

- Solid acid catalysts: Researchers have explored using phosphotungstic acid supported on kaolin as a catalyst []. This method boasts a 97.9% esterification rate and potentially addresses some limitations of traditional acid catalysts.

- Sodium Bisulfate Catalysis: This method provides a simple and efficient route to various isoamyl carboxylates, including this compound, with mild reaction conditions and high yields [].

Q2: Besides its characteristic fruity aroma, are there other applications for this compound?

A2: While primarily known as a flavoring agent, research suggests potential applications in other areas:

- Food Industry: this compound is a key aroma compound in various fruits, including bananas []. Understanding its role in fruit ripening could be valuable for flavor enhancement and quality control in the food industry.

Q3: Are there any known analytical methods for detecting and quantifying this compound in complex mixtures?

A3: Yes, researchers utilize sophisticated techniques to analyze this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This powerful method enables the separation and identification of volatile compounds like this compound in complex mixtures, such as fruit extracts [, ]. Coupling GC with tandem mass spectrometry (GC-MS/MS) enhances sensitivity and selectivity for accurate quantification.

- Solid-Phase Microextraction (SPME): This technique, often combined with GC-MS, provides a solvent-free method for extracting and concentrating volatile compounds from samples []. This combination allows for sensitive and efficient analysis of this compound in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。